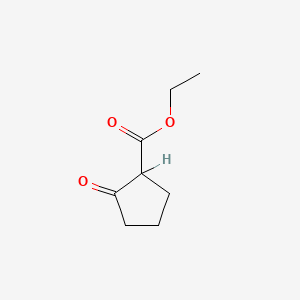

Ethyl 2-oxocyclopentanecarboxylate

Overview

Description

Mechanism of Action

Target of Action

Ethyl 2-oxocyclopentanecarboxylate is a chemical compound that primarily targets primary and secondary alcohols . These alcohols play a crucial role in various biochemical reactions, serving as substrates for enzymatic reactions.

Mode of Action

The compound interacts with its targets (primary and secondary alcohols) through a cobalt (II) Schiff’s base complex catalyzed oxidation . This interaction results in the conversion of these alcohols into aldehydes and ketones .

Pharmacokinetics

Its molecular weight of 15618 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxocyclopentanecarboxylate plays a significant role in biochemical reactions, particularly in the oxidation of primary and secondary alcohols to aldehydes and ketones. This reaction is catalyzed by cobalt (II) Schiff’s base complexes . The compound interacts with various enzymes and proteins, facilitating these oxidation reactions. The nature of these interactions involves the formation of intermediate complexes that enhance the reaction rate and selectivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of alcohols within cells, leading to changes in the levels of aldehydes and ketones . These changes can impact cellular metabolism and energy production, as well as modulate gene expression related to oxidative stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in oxidation reactions catalyzed by cobalt (II) Schiff’s base complexes. The compound forms intermediate complexes with the catalyst, which facilitates the transfer of electrons from the alcohol substrate to the oxidizing agent . This process results in the formation of aldehydes and ketones, which are essential intermediates in various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound maintains its activity in oxidation reactions over extended periods, although slight decreases in efficiency may be observed due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively catalyzes the oxidation of alcohols without causing significant adverse effects . At higher doses, toxic effects such as headache, dizziness, tiredness, nausea, and vomiting have been reported . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include the oxidation of primary and secondary alcohols to aldehydes and ketones. The compound interacts with cobalt (II) Schiff’s base complexes, which act as catalysts in these reactions . The resulting aldehydes and ketones are further metabolized in various biochemical pathways, contributing to cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells. This localization facilitates its participation in oxidation reactions within specific cellular compartments.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidation reactions . The compound’s subcellular localization is influenced by its chemical properties, including its lipophilicity and ability to form complexes with catalytic proteins. This localization ensures its availability for participation in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclopentanecarboxylate can be synthesized through the esterification of 2-oxocyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of microreactors for phase-transfer benzylation reactions has been investigated, showing improved reaction rates and selectivity compared to traditional batch processes .

Types of Reactions:

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It participates in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Cobalt (II) Schiff’s base complexes, oxygen or hydrogen peroxide as oxidants.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl bromide in the presence of a phase-transfer catalyst.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Alcohols.

Substitution: Benzylated derivatives.

Scientific Research Applications

Ethyl 2-oxocyclopentanecarboxylate is utilized in various scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Comparison with Similar Compounds

- Methyl 2-oxocyclopentanecarboxylate

- Ethyl acetoacetate

- Diethyl adipate

Comparison: this compound is unique due to its cyclopentanone ring structure, which imparts distinct reactivity compared to linear esters like ethyl acetoacetate and diethyl adipate. The presence of the cyclopentanone ring allows for the formation of spiro compounds and other cyclic derivatives, which are not easily accessible from linear esters .

Biological Activity

Ethyl 2-oxocyclopentanecarboxylate (CAS No. 611-10-9) is a compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in most organic solvents; limited solubility in water (3-3.5%) .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study focusing on derivatives of various ketoesters, it was found that compounds similar to this compound exhibited potent antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentration (MIC) values were reported as low as 0.073 mg/ml for certain derivatives, indicating strong efficacy .

Cytotoxicity

Research has indicated that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, revealing a dose-dependent response with IC₅₀ values ranging from 280 to 765 μg/ml, which is promising compared to standard chemotherapeutic agents like etoposide (LC₅₀ = 9.8 μg/ml) .

Anthelmintic Activity

In addition to its antibacterial properties, this compound has shown potential as an anthelmintic agent. Studies demonstrated effective activity against Pheretima posthuma and Ascaris galli, outperforming the standard drug albendazole in terms of efficacy .

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level:

- Protein-Ligand Binding : Docking studies suggest that the compound exhibits high binding affinity to target proteins, enhancing its potential as a therapeutic agent. The GOLD fitness score from these studies indicates favorable interactions with active sites of bacterial enzymes .

- Enzyme Inhibition : this compound has been implicated in the inhibition of specific enzymes that are crucial for microbial survival and proliferation, although detailed mechanisms remain under investigation.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against a panel of bacteria. The results highlighted:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| E. sakazakii | 0.125 |

| E. coli | 0.083 |

| S. aureus | 0.073 |

| K. pneumoniae | 0.109 |

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Evaluation

In another investigation focusing on cytotoxicity, the following IC₅₀ values were observed for this compound derivatives:

| Compound | IC₅₀ (μg/ml) |

|---|---|

| Ethyl derivative A | 280 |

| Ethyl derivative B | 765 |

| Etoposide (control) | 9.8 |

The results indicate that while the compound shows promise, further structural modifications may enhance its potency .

Properties

IUPAC Name |

ethyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZPNBKZPAWCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871790 | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light yellow liquid; [Acros Organics MSDS] | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-10-9 | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ethyl 2-oxocyclopentanecarboxylate?

A1: The molecular formula is C8H12O3, and its molecular weight is 156.18 g/mol.

Q2: Are there any specific spectroscopic data available for this compound?

A2: While the provided research papers don't detail specific spectroscopic data, typical characterization would involve 1H NMR, 13C NMR, and IR spectroscopy. These techniques would confirm the presence of characteristic functional groups like the ketone and ester moieties.

Q3: What types of reactions is this compound commonly used in?

A3: This compound is a versatile substrate for various reactions, including:

- Michael Reactions: It acts as an electrophilic acceptor in Michael additions, readily reacting with nucleophiles. This property is attributed to the electron-withdrawing nature of both the ketone and ester groups, making the alpha-carbon highly electrophilic [, ]. For instance, it reacts with methyl vinyl ketone in the presence of cinchona alkaloid catalysts to afford chiral Michael adducts []. Calcium hydroxyapatites of various compositions and specific surface areas have also been shown to be efficient catalysts for Michael reactions involving this compound and various substrates like 3-buten-2-one [].

- Alkylation Reactions: The presence of the acidic alpha-hydrogen atoms allows for alkylation reactions to introduce substituents, which is valuable in building more complex molecules. This approach was employed in synthesizing the marine toxin tanikolide, where this compound underwent alkylation as a key step [, ].

- Condensation Reactions: It serves as a starting material in condensation reactions, enabling the formation of heterocyclic compounds. For example, it reacts with arylamines to produce 2,3-dihydro-α-quinindones [].

- Cyclization Reactions: It acts as a precursor for synthesizing various cyclic compounds. A notable example is its use in synthesizing spir[4.4]ononane-1,6-dione, achieved by a series of reactions including alkylation, hydrolysis, decarboxylation, and ring closure [].

Q4: Can you elaborate on the role of this compound in the synthesis of tanikolide?

A4: In the synthesis of tanikolide, this compound served as the starting material [, ]. Its structure provided the foundation for building the complex bicyclic lactone framework of tanikolide through a series of reactions like alkylation and Baeyer-Villiger oxidation.

Q5: What makes this compound suitable for use in Michael reactions?

A5: The presence of both the ketone and ester functional groups adjacent to the methylene group enhances the acidity of the alpha-hydrogen atoms. This characteristic makes the molecule susceptible to deprotonation, generating an enolate that acts as a nucleophile in Michael additions.

Q6: How does the choice of catalyst impact the outcome of reactions involving this compound?

A6: The choice of catalyst significantly influences the reaction pathway and product selectivity. For instance, using cinchona alkaloids as catalysts in the Michael addition of this compound to methyl vinyl ketone allows for enantioselective control, leading to the preferential formation of one enantiomer over the other []. Conversely, employing calcium hydroxyapatites as catalysts promotes the reaction without solvent and offers easy catalyst recovery [].

Q7: Has this compound been used in the development of any other bioactive compounds?

A7: Yes, besides tanikolide, this compound has been utilized in synthesizing a proline-containing pseudodipeptide with a fluoroolefin as a peptide bond mimic []. This modified peptide, Ala-Ψ[(Z)CFCH]-Pro, holds potential for conformational and structural studies of peptides and proteins and could be explored as an enzyme inhibitor.

Q8: What is known about the stability of this compound under various conditions?

A8: While specific stability data is not provided in the papers, the ester functionality in this molecule makes it susceptible to hydrolysis under basic or acidic conditions.

Q9: Have there been any computational studies or modeling performed on this compound?

A9: While there is no mention of specific computational studies within the provided research, computational chemistry techniques like Density Functional Theory (DFT) could be applied to explore:

Q10: Are there any known analytical methods specifically developed for this compound analysis?

A10: Yes, a method for quantifying this compound using reversed-phase high-performance liquid chromatography (HPLC) has been developed []. This method utilizes a Kromasil C18 column, a methanol-water mobile phase, and UV detection at 253 nm. It offers good linearity, precision, and recovery, making it suitable for analyzing this compound in various matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.